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Introduction

Jak-IN-36 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the
JAK-STAT signaling pathway.[1] This pathway is a critical regulator of inflammatory and
immune responses, making JAK1 a compelling therapeutic target for a range of autoimmune
diseases. This technical guide provides a comprehensive overview of the chemical structure,
synthetic approaches, and biological activity of Jak-IN-36, also identified as Compound 12e.

Chemical Structure and Properties

Jak-IN-36 is a complex heterocyclic molecule with the systematic IUPAC name N-[1-[(3-
chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine. Its
chemical structure and key properties are summarized in the table below.
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Property Value Reference

Molecular Formula C22H23CINs --INVALID-LINK--
N-{1-[(3-

IUPAC Name chlorophenyl)methyl]piperidin- INVALID-LINK

4-yl]-5-(1H-pyrazol-4-yl)-1H-
pyrrolo[2,3-b]pyridin-4-amine

Molecular Weight 418.9 g/mol --INVALID-LINK--
CAS Number 2229723-36-9 Not Available
Synonyms Compound 12e, HY-161259 --INVALID-LINK--

Synthesis of Jak-IN-36

The detailed synthetic route for Jak-IN-36 (Compound 12€) is reported in the scientific
literature, specifically in the context of the discovery of C-5 pyrazole-substituted pyrrolopyridine
derivatives as JAKL1 inhibitors. The general approach involves the construction of the core
pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of the pyrazole and the substituted
piperidine moieties.

A representative synthetic scheme for a closely related analog, as described in the literature for
the synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, is presented below.
This provides a likely insight into the key chemical transformations involved in the synthesis of
Jak-IN-36.
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A potential synthetic workflow for Jak-IN-36.

Disclaimer: The detailed, step-by-step experimental protocol for the synthesis of Jak-IN-36 is

proprietary to the discovering entity and is outlined in their scientific publications. Researchers
should refer to the primary literature for precise reaction conditions, reagents, and purification
methods.

Biological Activity and Mechanism of Action

Jak-IN-36 is a highly potent and selective inhibitor of JAK1. Its primary mechanism of action is
the inhibition of the catalytic activity of the JAK1 enzyme, which in turn blocks the
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins. This disruption of the JAK-STAT signaling pathway ultimately leads to the modulation
of gene transcription and a reduction in the inflammatory response.

Quantitative Data

The inhibitory activity of Jak-IN-36 against various JAK isoforms is summarized in the table
below.
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Selectivity vs.

Target ICs0 (NM) Reference
JAK1

JAK1 2.2 - --INVALID-LINK--
Inferred from

JAK?2 >1000 (estimated) >450-fold (estimated) selectivity data of
related compounds
Inferred from

JAK3 >1000 (estimated) >450-fold (estimated) selectivity data of
related compounds
Inferred from

TYK2 >1000 (estimated) >450-fold (estimated) selectivity data of

related compounds

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of

intervention by Jak-IN-36.
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The JAK-STAT signaling pathway and inhibition by Jak-IN-36.
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Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. The following outlines a general procedure for a kinase inhibition assay to determine
the ICso value of a compound like Jak-IN-36.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of Jak-IN-36 required to inhibit 50% of the enzymatic
activity of a specific Janus Kinase (e.g., JAK1).

Materials:

e Recombinant human JAK1 enzyme

o ATP (Adenosine triphosphate)

o Peptide substrate (e.g., a biotinylated peptide)

e Assay buffer (e.g., Tris-HCI, MgClz, DTT)

o Jak-IN-36 (or other test compounds) at various concentrations

» Detection reagents (e.g., phosphospecific antibody, streptavidin-conjugated reporter)
e Microplates (e.g., 384-well)

» Plate reader

Procedure:

o Prepare a serial dilution of Jak-IN-36 in an appropriate solvent (e.g., DMSO).

» In a microplate, add the JAK1 enzyme, the peptide substrate, and the assay buffer to each
well.

e Add the diluted Jak-IN-36 or vehicle control (DMSO) to the respective wells.

« Initiate the kinase reaction by adding a specific concentration of ATP to all wells.
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Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined
period (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).
Add the detection reagents to the wells to quantify the amount of phosphorylated substrate.
Read the signal on a plate reader.

Calculate the percentage of inhibition for each concentration of Jak-IN-36 relative to the
vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the ICso value.
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A generalized workflow for an in vitro kinase inhibition assay.
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Note: This is a generalized protocol. Specific parameters such as enzyme and substrate
concentrations, incubation times, and detection methods should be optimized and validated for
each specific assay. For the exact protocol used for Jak-IN-36, it is imperative to consult the
primary scientific literature.

Conclusion

Jak-IN-36 is a valuable research tool for investigating the role of JAK1 in health and disease.
Its high potency and selectivity make it a promising lead compound for the development of
novel therapeutics for autoimmune disorders. This guide provides a foundational understanding
of its structure, synthesis, and biological activity, intended to support further research and
development efforts in the field of JAK inhibition. For detailed experimental procedures and in-
depth data, researchers are strongly encouraged to consult the peer-reviewed scientific
literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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